(3-Chloro-4-isobutoxyphenyl)methanol
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Overview
Description
(3-Chloro-4-isobutoxyphenyl)methanol: is an organic compound with the molecular formula C11H15ClO2 It is characterized by the presence of a chloro group, an isobutoxy group, and a methanol group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-isobutoxyphenyl)methanol typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with isobutyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ether linkage, followed by reduction of the aldehyde group to a methanol group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Chloro-4-isobutoxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 3-chloro-4-isobutoxybenzaldehyde or 3-chloro-4-isobutoxybenzoic acid.
Reduction: Formation of 3-chloro-4-isobutoxyphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-Chloro-4-isobutoxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of chloro and isobutoxy substituents on the biological activity of phenylmethanol derivatives .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (3-Chloro-4-isobutoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isobutoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 3-Chloro-4-methoxyphenylmethanol
- 3-Chloro-4-ethoxyphenylmethanol
- 3-Chloro-4-propoxyphenylmethanol
Comparison: (3-Chloro-4-isobutoxyphenyl)methanol is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H15ClO2 |
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Molecular Weight |
214.69 g/mol |
IUPAC Name |
[3-chloro-4-(2-methylpropoxy)phenyl]methanol |
InChI |
InChI=1S/C11H15ClO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-5,8,13H,6-7H2,1-2H3 |
InChI Key |
QXHYKEXFURZWRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CO)Cl |
Origin of Product |
United States |
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